molecular formula C5H7Cl2N3O2 B14590593 3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol CAS No. 61531-91-7

3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol

Katalognummer: B14590593
CAS-Nummer: 61531-91-7
Molekulargewicht: 212.03 g/mol
InChI-Schlüssel: DWDBWXIKUIATFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the triazole ring, and a propane-1,2-diol moiety attached to the triazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with propane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorine atoms on the triazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted triazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting the function of microbial enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dichloro-1H-1,2,4-triazole: Lacks the propane-1,2-diol moiety but shares the triazole core structure.

    1-(2,4-Dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one: Contains a similar triazole ring but with different substituents.

Uniqueness

3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol is unique due to the presence of both the dichlorotriazole ring and the propane-1,2-diol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61531-91-7

Molekularformel

C5H7Cl2N3O2

Molekulargewicht

212.03 g/mol

IUPAC-Name

3-(3,5-dichloro-1,2,4-triazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C5H7Cl2N3O2/c6-4-8-5(7)10(9-4)1-3(12)2-11/h3,11-12H,1-2H2

InChI-Schlüssel

DWDBWXIKUIATFO-UHFFFAOYSA-N

Kanonische SMILES

C(C(CO)O)N1C(=NC(=N1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.